molecular formula C6H14ClNOS B13468287 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride

4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride

Katalognummer: B13468287
Molekulargewicht: 183.70 g/mol
InChI-Schlüssel: NGJHEUTVLDXDOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride is a chemical compound with the molecular formula C5H11NOSClH It is a derivative of thian-1-one, featuring an amino group and a methyl group attached to the thian-1-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride typically involves the reaction of thian-1-one with appropriate reagents to introduce the amino and methyl groups. One common method is the reductive amination of thian-1-one using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thian-1-one derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thian-1-one ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Methylamino)-1lambda4-thian-1-one hydrochloride: Similar structure but with a methylamino group instead of an amino group.

    4-Amino-1lambda4-thian-1-one hydrochloride: Lacks the methyl group present in 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride.

Uniqueness

This compound is unique due to the presence of both an amino group and a methyl group on the thian-1-one ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H14ClNOS

Molekulargewicht

183.70 g/mol

IUPAC-Name

4-methyl-1-oxothian-4-amine;hydrochloride

InChI

InChI=1S/C6H13NOS.ClH/c1-6(7)2-4-9(8)5-3-6;/h2-5,7H2,1H3;1H

InChI-Schlüssel

NGJHEUTVLDXDOX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCS(=O)CC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.